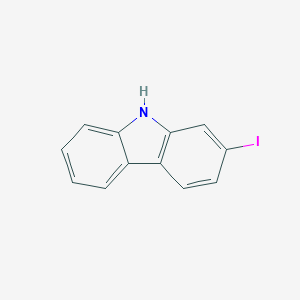

2-Iodo-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

353254-12-3 |

|---|---|

Molecular Formula |

C12H8IN |

Molecular Weight |

293.1g/mol |

IUPAC Name |

2-iodo-9H-carbazole |

InChI |

InChI=1S/C12H8IN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H |

InChI Key |

LFAUHNYDVKJOEI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)I |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)I |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Iodo 9h Carbazole

Direct Halogenation Strategies

Direct iodination of the carbazole (B46965) nucleus represents a straightforward approach to introduce an iodine atom onto the aromatic framework. The electronic structure of carbazole, with its electron-rich pyrrole (B145914) ring fused to two benzene (B151609) rings, directs electrophilic substitution primarily to the 3- and 6-positions. However, functionalization at the 2-position can be achieved under specific conditions or with particular reagents.

One common method for direct iodination involves the use of N-iodosuccinimide (NIS). For instance, the treatment of 9-dodecyl-9H-carbazole with one equivalent of NIS can selectively yield 9-dodecyl-3-iodo-9H-carbazole. clockss.org By adjusting the stoichiometry to two equivalents of NIS, 9-dodecyl-3,6-diiodo-9H-carbazole can be prepared. clockss.org Another approach utilizes a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in an acidic medium like acetic acid, a method often referred to as Tucker iodination. lmaleidykla.lt This method is also known to produce 3-iodo and 3,6-diiodo derivatives. lmaleidykla.lt While these methods are effective for producing 3- and 3,6-iodinated carbazoles, achieving selective iodination at the 2-position through direct halogenation is challenging due to the inherent electronic preferences of the carbazole ring system.

Metal-Catalyzed Syntheses of 2-Iodo-9H-carbazole and its Functionalized Derivatives

Metal-catalyzed reactions offer powerful and regioselective methods for the synthesis of functionalized carbazoles, including the targeted preparation of this compound derivatives.

Palladium-Catalyzed C(sp) Arylation/Carbocyclization/Iodonium (B1229267) Migration for 2-Iodo-1-aryl-9H-carbazoles

A notable advancement in the synthesis of 2-iodocarbazoles is the palladium-catalyzed reaction sequence involving C(sp) arylation, carbocyclization, and a subsequent iodonium migration. csic.esdntb.gov.uaresearchgate.netcsic.es This domino reaction provides a novel and selective route to 2-iodo-1-aryl-9H-carbazoles, a class of compounds not easily accessible through other synthetic means. csic.esresearchgate.netcsic.es

The reaction typically starts with a (3-iodoindol-2-yl)butynol precursor, which undergoes a Sonogashira coupling with an aryl iodide. csic.es This is followed by a palladium-catalyzed carbocyclization and a remarkable 1,4-iodonium migration to yield the 2-iodo-1-aryl-9H-carbazole product. csic.esresearchgate.net This outcome is in contrast to gold-catalyzed reactions which tend to produce 3-iodocarbazoles, highlighting the controlling influence of the metal catalyst on the reaction pathway and selectivity. csic.esresearchgate.net

The reaction conditions are crucial for its success. A palladium complex, such as Pd(PPh₃)₂Cl₂, is used as the catalyst, often in conjunction with a copper(I) co-catalyst like CuI. csic.esrsc.org The choice of base and solvent also plays a significant role, with organic bases like triethylamine (B128534) (Et₃N) and DABCO generally performing better than inorganic bases. csic.es

| Catalyst System | Precursor | Product | Key Feature |

| Pd(PPh₃)₂Cl₂ / CuI | (3-Iodoindol-2-yl)butynol and Aryl Iodide | 2-Iodo-1-aryl-9H-carbazole | 1,4-Iodonium Migration |

This methodology has been shown to be applicable to a range of substituted iodoarenes, including those with electron-donating and electron-withdrawing groups, as well as heteroaryl iodides. csic.es The resulting 2-iodocarbazole products can be further functionalized through subsequent cross-coupling reactions, such as the Suzuki reaction, demonstrating their utility as versatile synthetic intermediates. csic.es

Mechanistic Investigations of Palladium-Catalyzed Iodocarbazole Formation, including Alkyl and Iodonium Migrations

The mechanism of this palladium-catalyzed transformation has been investigated to understand the observed regioselectivity. The proposed pathway begins with the formation of a Sonogashira coupling adduct between the (3-iodoindol-2-yl)butynol and the aryl iodide. csic.es This intermediate then undergoes a palladium-catalyzed intramolecular reaction.

A key step in the proposed mechanism is a 5-endo-dig carbopalladation, which forms a pallada-spirocyclopentene intermediate. researchgate.net This is followed by a chemo- and regioselective 1,2-alkyl migration to generate an iodotetrahydrocarbazolium species. csic.esresearchgate.net Subsequently, a 1,4-iodonium migration occurs, which is a crucial step in positioning the iodine atom at the C-2 position of the carbazole core. csic.esresearchgate.net The final step involves dehydration to afford the aromatic 2-iodo-1-aryl-9H-carbazole. csic.esresearchgate.netresearchgate.net

Control experiments have confirmed that the palladium catalyst is essential for the reaction to proceed, and the copper co-catalyst is necessary for the initial Sonogashira coupling. csic.es The observed skeletal rearrangement and iodonium migration are unique to the palladium-catalyzed system and provide a powerful tool for the controlled synthesis of specifically substituted carbazoles. csic.esdntb.gov.uacsic.es

Indirect Synthetic Routes to Iodinated Carbazole Scaffolds

Indirect methods, which involve the construction of the carbazole ring from pre-functionalized precursors or the modification of a pre-formed carbazole derivative, offer alternative strategies for accessing specific iodinated carbazole isomers.

Ruthenium-Catalyzed Silylative Coupling and Iododesilylation in the Synthesis of (E)-9-(2-Iodovinyl)-9H-carbazole

An indirect route to an iodinated carbazole derivative is exemplified by the synthesis of (E)-9-(2-Iodovinyl)-9H-carbazole. This one-pot synthesis involves a sequential ruthenium-catalyzed silylative coupling of N-vinylcarbazole with vinyltrimethylsilane, followed by an iododesilylation step. figshare.comacs.orgnih.govrsc.org

The silylative coupling is catalyzed by a ruthenium complex, such as [Ru(H)(Cl)(CO)(PCy₃)₂]. rsc.org The subsequent iododesilylation of the resulting (E)-N-2-(trimethylsilyl)vinylcarbazole is effectively carried out using an iodinating agent like N-iodosuccinimide (NIS) or molecular iodine. rsc.org This procedure yields (E)-9-(2-iodovinyl)-9H-carbazole with high stereoselectivity. rsc.org

This (E)-9-(2-iodovinyl)-9H-carbazole serves as a valuable building block for further synthetic transformations. It can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, to produce a variety of π-conjugated carbazole derivatives. figshare.comacs.orgnih.govrsc.org

| Reaction | Catalyst/Reagent | Precursor | Product |

| Silylative Coupling | [Ru(H)(Cl)(CO)(PCy₃)₂] | N-Vinylcarbazole and Vinyltrimethylsilane | (E)-N-2-(trimethylsilyl)vinylcarbazole |

| Iododesilylation | N-Iodosuccinimide (NIS) | (E)-N-2-(trimethylsilyl)vinylcarbazole | (E)-9-(2-Iodovinyl)-9H-carbazole |

Utilization of Iodoindole Precursors in Carbazole Ring Construction

The construction of the carbazole ring system from iodoindole precursors is a versatile strategy that allows for the pre-positioning of the iodine atom, thereby controlling the regiochemistry of the final product.

One such approach involves the palladium/copper-cocatalyzed one-pot reaction of 2-allyl-3-iodo-1-tosyl-1H-indoles with terminal alkynes. acs.orgacs.org This reaction proceeds through a sequence of carbon-carbon coupling, isomerization, cyclization, and aromatization to afford polysubstituted carbazoles. acs.orgacs.org The base, such as potassium carbonate (K₂CO₃), plays a critical role in the cyclization step. acs.orgacs.org

Another strategy utilizes 2-iodoindole in a Suzuki-Miyaura cross-coupling reaction with an indolylboronic acid to form a 2,2'-biindole intermediate. arkat-usa.orgresearchgate.net This biindole can then be further functionalized and cyclized to form the carbazole core. For example, a twofold Vilsmeier-Haack formylation of the biindole followed by an intramolecular McMurry coupling can lead to the formation of an indolo[2,3-a]carbazole. arkat-usa.orgresearchgate.net

Furthermore, gold-catalyzed intramolecular reactions of 3-iodo-(indol-2-yl)-butynols have been developed for the synthesis of 3-iodocarbazole derivatives. csic.es This method involves a 6-endo-dig alkyne carbocyclization followed by a 1,3-iodine transfer and dehydration. csic.es This contrasts with the palladium-catalyzed pathway that leads to 2-iodocarbazoles, further emphasizing the role of the catalyst in directing the reaction outcome. csic.escsic.es

| Precursor | Catalyst/Reagents | Product | Key Transformation |

| 2-Allyl-3-iodo-1-tosyl-1H-indole and Terminal Alkyne | Pd/Cu, K₂CO₃ | Polysubstituted Carbazole | Coupling/Isomerization/Cyclization |

| 2-Iodoindole and Indolylboronic Acid | Pd catalyst | 2,2'-Biindole | Suzuki-Miyaura Coupling |

| 3-Iodo-(indol-2-yl)-butynol | Au catalyst | 3-Iodocarbazole | 6-endo-dig Cyclization/Iodine Transfer |

Comparative Analysis of Synthetic Approaches to this compound: Yields, Regioselectivity, and Efficiency

A notable and innovative approach involves a palladium-catalyzed synthesis that yields 2-iodo-1-aryl-9H-carbazoles. csic.esrsc.org This method is distinguished by its chemo- and regioselective 1,2-alkyl and 1,4-iodonium migrations. csic.es The reaction of substituted iodo alkynols with aryl iodides, 2-iodothiophenes, or 3-iodo-indole carbaldehydes, catalyzed by Pd(PPh3)2Cl2 with CuI as a co-catalyst, produces the respective carbazoles in moderate yields. rsc.org The electronic nature of the iodoarene partner plays a crucial role in determining the regioselectivity of the reaction. csic.es For instance, electron-donating groups on the iodoarene favor the formation of 1-aryl-2-iodo-9H-carbazole isomers. csic.es

Another strategy involves the direct iodination of the carbazole nucleus. The "Tucker iodination," which utilizes potassium iodide (KI) and potassium iodate (KIO₃) in acetic acid, is a common method. lmaleidykla.lt This approach can produce 3-iodo-9H-carbazole and 3,6-diiodo-9H-carbazole. lmaleidykla.lt The synthesis of 3,6-diiodo-9H-carbazole from 9H-carbazole using this method has been reported with a 96% yield. lmaleidykla.lt A similar procedure for 3,6-diiodo-9H-carbazole reports a yield of approximately 60% after crystallization.

A multi-step synthesis starting from 2-iodoaniline (B362364) has also been developed. This regioselective method involves acetylation of 2-iodoaniline, followed by an Ullmann coupling, reduction, and a Tauber cyclization to form the carbazole ring with the iodine atom positioned at the 3-position. While specific yields for this compound are not detailed, high yields of over 70% have been reported for analogous dimethylcarbazole synthesis.

Furthermore, a facile and efficient palladium-catalyzed approach for synthesizing carbazoles from 2-iodobiphenyls and diaziridinone has been demonstrated. labxing.com This method proceeds via a tandem Pd-catalyzed C-H activation and dual C-N bond formation, offering good to excellent yields for a wide range of carbazoles. labxing.com For example, the reaction of 2-iodobiphenyl (B1664525) with diaziridinone in the presence of Pd(OAc)2 and specific bases can achieve a yield of up to 90%. labxing.com

The following interactive data tables provide a summary of the yields and conditions for different synthetic approaches to iodinated carbazoles.

Table 1: Palladium-Catalyzed Synthesis of Substituted 2-Iodo-9H-carbazoles

| Starting Materials | Catalyst System | Solvent | Temperature (°C) | Yield | Product |

|---|

Table 2: Direct Iodination of 9H-Carbazole

| Reagents | Solvent | Reaction Time | Yield | Product | Reference |

|---|---|---|---|---|---|

| KI / KIO₃ | Acetic Acid | 10 min (reflux) | 96% | 3,6-Diiodo-9H-carbazole | lmaleidykla.lt |

Table 3: Palladium-Catalyzed Synthesis from 2-Iodobiphenyl

| Starting Materials | Catalyst / Base | Solvent | Yield | Product | Reference |

|---|

Chemical Transformations and Reaction Pathways of 2 Iodo 9h Carbazole

Cross-Coupling Reactions of 2-Iodo-9H-carbazole and Related Iodocarbazoles

Iodocarbazoles, including this compound, serve as excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming new carbon-carbon bonds, thereby extending π-conjugated systems and constructing complex molecular architectures.

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful method for synthesizing alkynyl-substituted carbazoles. While specific examples directly involving this compound in Sonogashira coupling are less prevalent in the initial search results compared to other iodocarbazoles, the general methodology is well-established for aryl iodides. For instance, (E)-9-(2-Iodovinyl)-9H-carbazole, a vinyl iodide derivative, has been shown to undergo Sonogashira coupling with terminal alkynes to yield carbazole-containing (E)-but-1-en-3-ynes acs.orgacs.orgresearchgate.netnih.govrsc.orgevitachem.com. This demonstrates the potential for similar reactions with aryl iodocarbazoles.

The Suzuki-Miyaura coupling, involving the reaction of organoboron compounds (boronic acids or esters) with aryl or vinyl halides, is widely applicable to iodocarbazoles. This compound, as an aryl iodide, is expected to readily participate in this reaction. Literature reports indicate the use of iodocarbazoles, such as 3-iodo-9H-carbazole, in Suzuki-Miyaura couplings to form biaryl systems or more complex conjugated structures researchgate.netnih.govrsc.orgjcu.edu.auderpharmachemica.commdpi.com. For example, 3-iodo-9H-carbazole has been coupled with arylboronic acids to synthesize various carbazole (B46965) derivatives jcu.edu.auub.edu. The synthesis of 2-iodo-1-aryl-9H-carbazoles has also been achieved, and the aryl iodide moiety in these products can be further functionalized via Suzuki cross-coupling csic.es.

Stille Coupling: The Stille coupling, which involves the reaction of organostannanes with organic halides, is another viable cross-coupling methodology for iodocarbazoles. For instance, 3-iodo-9H-carbazole has been utilized in Stille coupling reactions with organostannanes to synthesize thienyl-substituted carbazoles ub.edu. Similarly, a stannyl (B1234572) carbazole derivative has been employed in a Stille coupling reaction evitachem.com.

Heck Coupling: The Heck reaction, coupling aryl or vinyl halides with alkenes, is also applicable to iodocarbazoles. For example, a 2-iodo-1-aryl-9H-carbazole product was shown to undergo a Heck reaction with styrene (B11656) to yield a 1-aryl-2-styryl-carbazole csic.esresearchgate.net.

C-H Activation and Direct Functionalization Reactions Utilizing the C-I Bond

The presence of the carbon-iodine bond in this compound can influence or direct C-H functionalization reactions on the carbazole core. While direct C-H activation of the C-I bond is less common, the iodine atom can act as a directing group or participate in cascade reactions that involve C-H activation. For example, palladium-catalyzed tandem reactions involving C-H activation and subsequent carbazole formation have been reported, where iodinated precursors play a role organic-chemistry.org. Specifically, palladium-catalyzed C(sp)-H arylation/carbocyclization/iodonium (B1229267) migration sequences have been developed for the synthesis of 2-iodo-1-aryl-9H-carbazoles csic.esresearchgate.netrsc.org. These reactions highlight how the iodine atom, or its precursor, can be integral to C-H functionalization strategies leading to iodinated carbazoles.

Nucleophilic Aromatic Substitution Pathways (if applicable to the iodo-carbazole system)

Nucleophilic aromatic substitution (SNAr) typically requires electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. Carbazole itself is an electron-rich aromatic system, making direct SNAr at the iodo-substituted position challenging without activating substituents. Standard SNAr mechanisms usually involve addition-elimination, which is less favored on electron-rich rings wikipedia.orgyoutube.com. While some directed SNAr reactions can occur without strong electron-withdrawing groups rsc.org, specific examples of SNAr directly on this compound are not prominent in the reviewed literature, suggesting it's not a primary reaction pathway for this specific substrate under typical conditions.

Radical Reactions Involving the Carbon-Iodine Bond in Carbazole Frameworks

The carbon-iodine bond is susceptible to homolytic cleavage, making it a suitable handle for radical reactions. While specific radical reactions directly involving this compound are not extensively detailed in the initial search results, the general reactivity of aryl iodides in radical processes is well-known. These can include atom transfer radical addition (ATRA) or Barton-McCombie dehalogenation. The presence of iodine in carbazole derivatives has been noted in the context of stable radicals for applications like fluorescence imaging, where 3-iodocarbazole was functionalized for Suzuki cross-coupling nih.govuni-ulm.de. This indicates that the C-I bond can be a site for radical-mediated transformations or serve as a precursor for radical species.

Applications of 2 Iodo 9h Carbazole and Its Derivatives in Advanced Materials Science

Engineering of π-Conjugated Systems for Optoelectronic Devices

The iodine substituent on the 2-Iodo-9H-carbazole serves as a reactive site for various cross-coupling reactions, enabling the construction of extended π-conjugated systems. These systems are fundamental to the performance of optoelectronic devices. acs.orgevitachem.com

Synthesis of Carbazole-Containing Enynes and Dienes

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are instrumental in the synthesis of complex carbazole-containing molecules. For instance, (E)-9-(2-iodovinyl)-9H-carbazole, a derivative of carbazole (B46965), is a key building block in the synthesis of new carbazole-containing (E)-but-1-en-3-ynes and (E,E)-buta-1,3-dienes. evitachem.com Similarly, 3-iodo-9H-carbazole can be utilized in Sonogashira coupling reactions to form ethynyl (B1212043) derivatives, which are valuable as host materials in Organic Light-Emitting Diodes (OLEDs). The synthesis of deep-blue emitting fluorophores has been achieved through the Sonogashira coupling of 9-(2-ethylhexyl)-3-iodo-9H-carbazole with triethynylbenzene, catalyzed by Pd(PPh3)2Cl2 and CuI. ub.edu

Development of Conjugated Polymers and Oligomers Based on Iodocarbazole Monomers

Iodocarbazole monomers are crucial for the synthesis of conjugated polymers and oligomers with tailored properties for electronic applications. mdpi.com Both 3,6-diiodo-9H-carbazoles and 3,6(2,7)-dibromo-9H-carbazoles serve as intermediate materials for preparing objective carbazole-based derivatives for OLEDs. semanticscholar.org Polycarbazoles, synthesized from these monomers, are categorized based on the bonding positions of their repeating units. Poly(N-alkyl-3,6-carbazole)s (3,6-PCz) are applied in OLEDs and flash memory devices, while poly(N-alkyl-2,7-carbazole)s (2,7-PCz) are utilized in OLEDs and organic photovoltaic (OPV) devices. mdpi.com The synthesis of well-defined carbazol-3,9-diyl based oligomers has been accomplished through the modified Ullmann reaction starting from 3-iodo-9H-carbazole and diphenylamine. researchgate.net

Functional Materials for Organic Electronics

The versatility of this compound and its derivatives makes them integral components in a range of organic electronic devices. Their tunable electronic properties allow for their use as emitters, host materials, hole-transporting layers, and semiconductor materials.

Organic Light-Emitting Diodes (OLEDs): Emitters, Host Materials, and Hole-Transporting Layers

Carbazole derivatives are widely employed in OLEDs due to their excellent hole-transporting properties and high thermal stability. google.com 3-Iodo-9H-carbazole and its derivatives are particularly significant in the development of blue-emitting materials and host materials for phosphorescent OLEDs. nih.gov For example, 3-Iodo-9H-carbazole serves as a key building block for host materials in efficient green and blue phosphorescent OLEDs. nih.gov A fluorinated polyvinylcarbazole, synthesized from 2-fluoro-9H-carbazole, has demonstrated a higher luminous current efficiency in OLEDs compared to its non-fluorinated counterpart. ossila.com

| Device Performance of a Green OLED Using a Carbazole-based Host Material | |

| Parameter | Value |

| Dopant | Ir(ppy)3 (12.5 wt.%) |

| Turn-on Voltage | 3 V |

| Maximum Current Efficiency | 49.8 cd/A |

| Maximum Power Efficiency | 33.2 lm/W |

| Maximum Brightness | 28,390 cd/m² |

| Table based on data from a study on pyridinyl-carbazole host materials. nih.gov |

Organic Photovoltaics (OPVs) and Solar Cell Components

The favorable electronic properties of carbazole derivatives also lend themselves to applications in organic photovoltaics. acs.org Iodocarbazoles can be functionalized to create materials with suitable energy levels for efficient charge separation and transport in solar cells. acs.org Poly(N-alkyl-2,7-carbazole)s, derived from iodocarbazole monomers, have been specifically utilized in OPV devices. mdpi.com Furthermore, carbazole-based polymers are noted for their good hole-transporting properties, which are crucial for enhancing the power conversion efficiency of solar cells. dergipark.org.tr

Organic Thin-Film Transistors (OTFTs) and Semiconductor Materials

Carbazole-based materials are also investigated for their potential in organic thin-film transistors (OTFTs). The ability to form stable amorphous films and their inherent charge transport capabilities are key advantages. researchgate.net The alignment of HOMO/LUMO energy levels in polycarbazole is essential for its application in organic electronics like OTFTs. nih.gov Research has shown that carbazole-based semiconductors can be engineered for both p-type and n-type behavior, which is critical for the development of complementary logic circuits. ub.edu

Design and Application in Catalysis

The electron-rich nature and versatile functionalization of the carbazole core make it an excellent platform for designing catalysts for a variety of chemical transformations. mdpi.comrsc.org The presence of the iodo-substituent in this compound provides a reactive site for further molecular engineering, allowing for the synthesis of sophisticated catalytic systems.

Photoredox Catalysis with Carbazole-Based Scaffolds

Carbazole derivatives have emerged as powerful metal-free photoredox catalysts, capable of facilitating a range of chemical reactions upon irradiation with visible light. acs.orgosti.gov Their strong excited-state reducing capabilities enable them to participate in single-electron transfer processes, initiating radical-based transformations. nsf.gov

The design of carbazole-based photoredox catalysts often involves modifying the core structure to tune their photophysical and electrochemical properties. For instance, introducing aryl groups at the 3 and 6 positions can prevent irreversible dimerization and shift their light absorption to longer wavelengths. nsf.gov Four newly synthesized carbazole derivatives (C1–C4) have demonstrated high performance as visible light photoinitiators and photoredox catalysts for both free-radical and cationic polymerizations. acs.org These catalysts operate through both oxidative and reductive cycles, showcasing their versatility. acs.org

A notable example is the use of an electron-deficient fluorous derivative of the well-known 4CzIPN photoredox catalyst. This modified catalyst not only exhibits enhanced photo-oxidizing power but also acts as an excellent host for the chloride ion, enabling the photogeneration of the chlorine radical for C-H bond functionalization. researchgate.net The ability to fine-tune the carbazole structure allows for the development of catalysts with specific and enhanced reactivities. For example, carbazole derivatives have been successfully employed in the hydrodehalogenation of aryl halides and the arylation of N-methylpyrrole. nsf.gov

Table 1: Performance of Carbazole Derivatives in Photoredox Catalysis

| Carbazole Derivative | Reaction | Light Source | Yield (%) | Reference |

| 3a | Hydrodehalogenation of aryl halides | 365 nm | 77 | nsf.gov |

| 3e | Hydrodehalogenation of aryl halides | 365 nm | 57 | nsf.gov |

| 3h | Hydrodehalogenation of aryl halides | 365 nm | 79 | nsf.gov |

| C1-C4 | Free radical/cationic polymerization | 405, 455, 477 nm LEDs | High conversions | acs.org |

Electrocatalytic Applications

The electrochemical properties of carbazole derivatives make them suitable for applications in electrocatalysis. epjap.orgmdpi.com The ability to form stable, conductive polymer films through electropolymerization is a key feature of these materials. mdpi.comresearchgate.netnih.gov These films can serve as effective platforms for dispersing metallic nanoparticles, creating hybrid materials with enhanced electrocatalytic activity.

For example, polycarbazole (PCz) films have been used to support platinum (Pt) and platinum-ruthenium (Pt-Ru) nanoparticles for the electrocatalytic oxidation of methanol. researchgate.net The electrochemical behavior of carbazole-based oligomers can be tailored by substituting the carbazole moieties with functional groups like hydrazones, which increases the electron-donating properties of the electroactive units. epjap.org This modification can influence the electron transfer properties within the material, which is crucial for applications in devices like solar cells. epjap.org

Furthermore, carbazole-based materials have been investigated as non-enzymatic sensors for glucose, demonstrating their potential in electrochemical sensing. nih.gov The development of nitrogen-rich carbons derived from carbazole polymers also opens up possibilities for catalytic and energy storage applications. mdpi.com

Integration into Other Functional Materials (e.g., Sensors, Electrochromic Devices)

Beyond catalysis, the unique optical and electronic properties of this compound derivatives allow for their integration into a variety of other functional materials, including sensors and electrochromic devices. bohrium.commdpi.com

Carbazole-based materials are promising for sensor applications due to their tunable fluorescence and electrochemical properties. researchgate.net For instance, carbazole macrocycles have been designed and synthesized for use as anion sensors. beilstein-journals.org Polycarbazole has also been utilized in the development of both enzymatic and non-enzymatic glucose sensors. nih.gov

In the realm of electrochromic devices, which change color in response to an applied voltage, carbazole-based polymers are highly valued. google.comresearchgate.net They typically exhibit a transparent or light color in their neutral state and become deeply colored upon oxidation. mdpi.com The ease of functionalization at various positions on the carbazole ring allows for the fine-tuning of their electrochromic behavior, including color, switching speed, and stability. mdpi.commdpi.com For example, a poly(2-(9H-carbazol-9-yl)acetic acid) thin-film was created through oxidative electropolymerization, showcasing the potential of such derivatives in electrochromic applications. researchgate.net Copolymers of carbazole derivatives with other electroactive monomers, such as those based on thiophene, have been developed to create electrochromic devices with a wide range of colors and improved performance characteristics like high optical contrast and coloration efficiency. mdpi.com

Spectroscopic Characterization and Theoretical Investigations of 2 Iodo 9h Carbazole Systems

Photophysical Properties of Iodocarbazole Derivatives

The introduction of an iodine atom onto the carbazole (B46965) framework significantly influences the photophysical properties of the resulting molecules. This section delves into the absorption and emission characteristics, as well as the dynamics of the excited states of these compounds.

Derivatives of 2-iodo-9H-carbazole exhibit distinct absorption and emission spectra, which are fundamental to their application in optoelectronic devices. The UV-Vis absorption spectra of carbazole derivatives typically show strong absorption in the UV region. For instance, a series of carbazole-thiophene dimers displayed a wide absorption band between 300 and 400 nm. ias.ac.in The position of the absorption maxima (λmax) can be influenced by the substituents attached to the carbazole core. For example, in a study of carbazole derivatives, the absorption maxima were observed at 330 nm, 356 nm, and 412 nm for different substitutions. researchgate.net

The fluorescence emission of these compounds is a key parameter for their use in organic light-emitting diodes (OLEDs). Iodocarbazole derivatives have been developed as blue-emitting materials. For example, certain derivatives emit light in the deep-blue region, which is essential for high-quality displays. The emission maxima (λem) are also sensitive to the molecular structure. In one study, blue-emitting materials based on carbazole derivatives showed emission maxima at 385 nm, 425 nm, and 490 nm. researchgate.net Another set of carbazole-based compounds exhibited fluorescence maxima in the range of 385 nm to 422 nm. researchgate.net The solvent environment can also affect the emission, with some compounds showing both specific and general solvent effects. researchgate.net

Table 1: Photophysical Properties of Selected Carbazole Derivatives

| Compound Type | Absorption Maxima (λmax) | Emission Maxima (λem) | Source |

| Carbazole-thiophene dimers | 300-400 nm | - | ias.ac.in |

| Substituted carbazole T1 | 330 nm | 385 nm | researchgate.net |

| Substituted carbazole T2 | 356 nm | 425 nm | researchgate.net |

| Substituted carbazole T3 | 412 nm | 490 nm | researchgate.net |

| Carbazole-based compounds | 328-353 nm | 386-437 nm | researchgate.net |

The efficiency of the light emission process in iodocarbazole derivatives is quantified by their fluorescence quantum yields (ΦF) and lifetimes (τ). These parameters are critical for the performance of OLEDs. For some carbazole derivatives, high fluorescence quantum yields have been reported, with one derivative reaching a value of 0.97. researchgate.net In another study, a series of carbazole derivatives exhibited quantum yields in the range of 0.19 to 0.96. researchgate.net Solid-state quantum yields are also important for device applications, with some iodocarbazole derivatives showing values as high as 0.21.

The fluorescence lifetime, which is the average time a molecule spends in the excited state before returning to the ground state, is another crucial parameter. Lifetimes for carbazole derivatives have been measured to be in the nanosecond range. For example, lifetimes of 10 ns, 1.4 ns, and 5.4 ns have been reported for different carbazole derivatives. researchgate.net Another study on carbazole-based compounds reported lifetimes between 2.09 and 3.91 ns. researchgate.net

Table 2: Excited State Properties of Selected Carbazole Derivatives

| Compound Type | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) | Source |

| Substituted carbazole T1 | - | 10 ns | researchgate.net |

| Substituted carbazole T2 | 0.97 | 1.4 ns | researchgate.net |

| Substituted carbazole T3 | - | 5.4 ns | researchgate.net |

| Aryl-substituted carbazoles | 0.19–0.96 | - | researchgate.net |

| 3-Iodo-9H-carbazole derivative (solution) | 0.11 | - | |

| 3-Iodo-9H-carbazole derivative (solid) | 0.21 | - | |

| tert-Butyl substituted carbazoles | 0.72–0.89 | 2.09–3.91 ns | researchgate.net |

Electrochemical Properties: Oxidation and Reduction Potentials

The electrochemical behavior of this compound systems, particularly their oxidation and reduction potentials, is fundamental to their function as charge-transporting materials in electronic devices. Cyclic voltammetry is a common technique used to determine these properties. The oxidation potential is related to the energy required to remove an electron from the highest occupied molecular orbital (HOMO), while the reduction potential corresponds to the energy gained upon adding an electron to the lowest unoccupied molecular orbital (LUMO).

For a series of carbazole derivatives, the oxidation potentials were found to vary depending on the substituents. For instance, two carbazole-benzophenone derivatives exhibited oxidation potentials of +1.35 V and +1.25 V. rsc.org In another study, the HOMO level of carbazole derivatives was tuned by varying the electron-withdrawing or donating nature of the substituents, resulting in a range of oxidation potentials. researchgate.net The reversible or irreversible nature of the oxidation process provides insight into the stability of the resulting radical cation. ub.eduacs.org

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Band Gaps

The electronic structure, specifically the HOMO and LUMO energy levels and the resulting energy gap, dictates the electronic and optical properties of this compound derivatives. These parameters are crucial for designing materials with specific charge-injection and transport capabilities, as well as for tuning the emission color in OLEDs.

The HOMO and LUMO levels can be determined from electrochemical measurements and UV-Vis absorption spectroscopy. For example, for two carbazole-benzophenone derivatives, the HOMO levels were calculated to be -6.15 eV and -6.05 eV, while the LUMO levels were -2.63 eV and -2.45 eV, respectively. rsc.org In another set of naphthalimide-based derivatives, the HOMO levels ranged from -5.6 eV to -6.1 eV, and the LUMO levels were between -2.1 eV and -2.6 eV. nih.gov

The energy gap (Eg), which is the difference between the LUMO and HOMO energy levels, can be estimated from the onset of the UV-Vis absorption spectrum. For carbazole derivatives, the optical band gaps can be in the range of 3.00 eV to 3.53 eV. um.edu.my The introduction of different substituents can effectively tune the HOMO-LUMO gap. nih.gov

Table 3: Electronic Properties of Selected Carbazole Derivatives

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties and reactivity of this compound systems. DFT allows for the calculation of molecular structures, electronic properties, and reaction pathways, providing insights that complement experimental findings.

DFT calculations are widely used to elucidate the mechanisms of chemical reactions. numberanalytics.comnih.gov By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby understanding the step-by-step process of a reaction. numberanalytics.com For instance, DFT has been employed to study the mechanisms of complex organic reactions, providing insights into the potential energy surfaces and reaction pathways. numberanalytics.com This approach is valuable for optimizing reaction conditions to improve yields and selectivity. insilicominds.com In the context of iodocarbazoles, DFT can be used to understand their role in catalytic cycles, such as in palladium-catalyzed reactions where they are often used as starting materials. ub.edumdpi.com The theoretical investigation of reaction mechanisms provides a molecular-level understanding that is crucial for the rational design of new synthetic routes and functional materials. orientjchem.org

Prediction and Correlation of Electronic and Optical Properties

Theoretical calculations, particularly those employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for predicting the electronic and optical properties of carbazole systems, including this compound. These computational methods allow for the calculation of key parameters such as highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO energy gap, and electronic absorption spectra. The correlation of these theoretical predictions with experimental data provides valuable insights into the structure-property relationships of these materials.

The electronic properties of carbazole derivatives are significantly influenced by the nature and position of substituents on the carbazole core. For the parent 9H-carbazole, DFT calculations at the B3LYP/LanL2DZ level of theory have estimated the HOMO and LUMO energies to be approximately -5.65 eV and -0.92 eV, respectively, resulting in a HOMO-LUMO gap of 4.73 eV. sci-hub.se The introduction of an iodine atom at the 2-position is expected to modulate these values due to its electronic effects.

In related studies on other iodo-carbazole derivatives, DFT has been successfully used to predict electronic properties. For instance, computational studies on 3-iodo-9H-carbazole derivatives have been employed to predict their HOMO/LUMO levels. Furthermore, investigations into carbazole-thiophene dimers have shown that connecting carbazole with thiophenes at the 3,6-positions leads to increased stabilization of both HOMO and LUMO energy levels, resulting in a significantly reduced bandgap. um.edu.my

The following table presents computed properties for this compound, providing a theoretical baseline for its electronic characteristics.

Table 1: Computed Electronic Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 293.10 g/mol | PubChem |

| XLogP3 | 4.4 | PubChem |

| Exact Mass | 292.97015 Da | PubChem |

| Polar Surface Area | 15.8 Ų | PubChem |

Theoretical calculations also extend to the prediction of optical properties, such as UV-visible absorption spectra. TD-DFT is a commonly used method for calculating the electronic transition energies and oscillator strengths, which can be correlated with experimentally observed absorption maxima (λmax). For a series of novel alkynylcarbazole dyes, a comparison between experimental UV-vis spectra and those predicted by TD/DFT showed a strong correlation, with the theoretical λmax values closely matching the experimental ones. ias.ac.in The theoretical studies indicated that the absorption maxima for these molecules, which ranged from approximately 330 to 370 nm, corresponded to π→π* and n→π* electronic transitions. ias.ac.in

In a study of carbazole-based compounds containing aldehyde and cyanoacetic acid groups, DFT calculations revealed that the UV spectra exhibited three main absorption peaks between 240 nm and 400 nm, which were attributed to π–π* and n–π* electron transitions. rsc.org The introduction of a cyanoacetic acid acceptor group was found to reduce the HOMO-LUMO gap, a finding confirmed by the calculations. rsc.org

The correlation between theoretical and experimental data is crucial for validating the computational models. For various carbazole derivatives, the ground state geometries are typically optimized using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)). sci-hub.ru Subsequently, the electronic absorption spectra are predicted using TD-DFT with a larger basis set (e.g., 6-311G(d,p)) to improve the accuracy of the calculated transition energies. ias.ac.in The agreement between the calculated and experimental spectra provides confidence in the ability of the theoretical model to describe the electronic structure and excited states of the molecule. ias.ac.inbohrium.com

The following table illustrates the kind of data that can be obtained from such theoretical and experimental correlations, using related carbazole derivatives as examples.

Table 2: Comparison of Theoretical and Experimental Absorption Data for Related Carbazole Derivatives

| Compound | Theoretical λmax (nm) (Method) | Experimental λmax (nm) | Reference |

|---|---|---|---|

| 9H-carbazole | 302 (B3LYP/LanL2DZ) | - | sci-hub.se |

| 6H-Dibenzo[b,h]carbazole | 401 (B3LYP/LanL2DZ) | 428 | sci-hub.se |

| Alkynylcarbazole Dyes | ~330-370 (TD-DFT/B3LYP/6-311G(d,p)) | 300-400 | ias.ac.in |

These examples demonstrate the utility of theoretical calculations in predicting and understanding the electronic and optical properties of carbazole systems. For this compound, a similar approach involving DFT and TD-DFT calculations would be expected to provide accurate predictions of its HOMO-LUMO gap and absorption spectrum, which could then be correlated with experimental measurements to fully characterize its photophysical behavior.

Biological and Medicinal Chemistry Potential of Carbazole Derivatives

Carbazole (B46965) Core as a Privileged Pharmacophoric Scaffold

The carbazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry nih.govresearchgate.netresearchgate.netnih.gov. This designation stems from its ability to bind to multiple biological targets, leading to a broad spectrum of pharmacological activities. The fused, planar, and electron-rich nature of the carbazole ring system facilitates interactions such as π-π stacking, hydrogen bonding, and hydrophobic interactions with biomolecules like DNA, enzymes, and receptors researchgate.nettandfonline.comtandfonline.com. This inherent versatility allows for the design of carbazole derivatives with tailored properties for various therapeutic applications. The introduction of substituents at different positions of the carbazole ring can modulate its electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity and selectivity samipubco.comfrontiersin.org.

Broad Spectrum of Biological Activities of Carbazole Derivatives

Carbazole derivatives have demonstrated a wide range of biological activities, making them valuable candidates for therapeutic development. These activities span across antimicrobial, anticancer, neuroprotective, and anti-inflammatory domains, among others.

Carbazole derivatives have shown significant promise as antimicrobial and antifungal agents, addressing the growing challenge of drug-resistant pathogens nih.govsrce.hrmdpi.comnih.gov. Studies have indicated that various carbazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species.

For instance, certain N-substituted carbazole derivatives have demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus nih.govmdpi.com. Specifically, compounds 2, 4, and 8 inhibited S. aureus growth by over 60% at 16 µg/mL, with minimum inhibitory concentration (MIC) values of 32 µg/mL for Staphylococcus strains nih.govmdpi.com. Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, generally exhibited greater resistance, though some derivatives showed activity nih.govmdpi.com.

Halogenated carbazoles, including iodinated derivatives, have also displayed notable antimicrobial properties. 3-Iodo-9H-carbazole and 3,6-diiodo-9H-carbazole exhibited stronger antibacterial activity against Bacillus subtilis compared to amoxicillin, inhibiting growth at 31.25 μg/mL nih.govlmaleidykla.ltlmaleidykla.ltijrpc.comlmaleidykla.lt. Similarly, 1,3,6-tribromo-9H-carbazole showed enhanced activity against Escherichia coli at the same concentration nih.govlmaleidykla.ltlmaleidykla.ltijrpc.comlmaleidykla.lt. These findings suggest that the presence of halogens, such as iodine, can enhance the antimicrobial efficacy of the carbazole scaffold.

Table 1: Antimicrobial Activity of Selected Carbazole Derivatives

| Compound(s) | Target Organism(s) | Activity Metric | Value/Concentration | Reference |

| Carbazole derivatives 2, 4, 8 | Staphylococcus aureus | Growth Inhibition | >60% at 16 µg/mL | nih.govmdpi.com |

| Carbazole derivatives 2-5, 7-10 | Staphylococcus strains | MIC | 32 µg/mL | nih.govmdpi.com |

| 3-Iodo-9H-carbazole, 3,6-diiodo-9H-carbazole | Bacillus subtilis | Inhibition | 31.25 µg/mL | nih.govlmaleidykla.ltlmaleidykla.ltijrpc.comlmaleidykla.lt |

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | Inhibition | 31.25 µg/mL | nih.govlmaleidykla.ltlmaleidykla.ltijrpc.comlmaleidykla.lt |

| N-substituted carbazoles | S. aureus, B. subtilis, E. coli, P. aeraginosa | Antibacterial Activity | Not specified | ijrpc.com |

| Carbazole derivatives (general) | Candida albicans, Aspergillus flavus | Fungal Growth Inhibition | 64 µg/mL (specific examples) | nih.govmdpi.com |

Carbazole derivatives have also garnered attention for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases researchgate.nettandfonline.comtandfonline.comresearchgate.netaip.org. These compounds can scavenge free radicals, such as reactive oxygen species (ROS), thereby protecting cells and biomolecules from oxidative damage tandfonline.comresearchgate.netaip.org. The carbazole moiety itself contributes to antioxidant effects, as seen with carvedilol (B1668590), where the carbazole core is a primary contributor to its antioxidant capacity tandfonline.com.

While specific studies on 2-Iodo-9H-carbazole's antioxidant activity were not detailed in the provided snippets, other halogenated carbazoles have shown moderate radical scavenging abilities lmaleidykla.ltlmaleidykla.lt. For instance, 3-iodo-9H-carbazole and 3,6-diiodo-9H-carbazole exhibited moderate radical scavenging abilities in DPPH assays lmaleidykla.lt. The electron-rich nature of the carbazole ring and the potential for substituents to influence electron donation or hydrogen atom transfer mechanisms are key to their antioxidant potential tandfonline.comaip.orgresearchgate.net.

The carbazole scaffold is recognized for its neuroprotective potential, offering therapeutic avenues for neurodegenerative diseases and neurological injuries samipubco.comresearchgate.netmdpi.comnih.govbiomolther.org. Carbazole derivatives can mitigate neuronal damage through various mechanisms, including reducing oxidative stress, inhibiting apoptosis, promoting neuroregeneration, and preserving blood-brain barrier integrity nih.gov.

Specific carbazole derivatives have demonstrated neuroprotective effects in preclinical models. For example, 2-phenyl-9-(p-tolyl)-9H-carbazole (compound 60) showed considerable neuroprotective ability at 3 µM against glutamate (B1630785) or homocysteic acid-induced cell injury in neuronal cells mdpi.com. Furthermore, compounds like P7C3 and its derivatives have been shown to increase neurogenesis and protect neurons from death biomolther.org. Another carbazole derivative, 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde (compound 13), protected neuro2a cells from hydrogen peroxide-induced death and promoted neurite outgrowth, potentially via the PI3K/Akt signaling pathway mdpi.com.

Table 2: Neuroprotective Activity of Selected Carbazole Derivatives

| Compound | Target Action / Condition | Effect Observed | Concentration | Reference |

| 2-phenyl-9-(p-tolyl)-9H-carbazole (60) | Neuroprotection against glutamate/homocysteic acid injury | Considerable neuroprotective ability | 3 µM | mdpi.com |

| P7C3 and its derivatives (e.g., compound 1) | Neurogenesis, Neuronal protection | Increase neurogenesis, protect neurons from death | Not specified | biomolther.org |

| Carbazole derivative 13 (3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde) | H2O2-induced cytotoxicity in Neuro2a cells | Protected cells from death, induced neurite outgrowth via PI3K/Akt pathway | Not specified | mdpi.com |

Carbazole derivatives have also demonstrated significant anti-inflammatory properties samipubco.comscirp.orgsphinxsai.com. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

For instance, 3-methylcarbazole, isolated from Streptomyces sp., was found to be a potent anti-inflammatory agent. It dose-dependently suppressed the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-10 in activated macrophages scirp.org. This suggests that 3-methylcarbazoles can inhibit Toll-like receptor (TLR)-mediated inflammatory responses scirp.org. Additionally, carbazole derivatives based on the anti-inflammatory drug carprofen (B1668582) have been synthesized and evaluated for their biological activities, including antioxidant properties nih.gov.

The anticancer activity of carbazole derivatives is one of the most extensively studied areas, with many compounds showing potent antiproliferative effects against various cancer cell lines researchgate.netresearchgate.nettandfonline.comtandfonline.comfrontiersin.orgnih.govajol.infomdpi.comacs.orgrsc.org. Carbazole derivatives exert their anticancer effects through diverse mechanisms, including cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and interaction with DNA researchgate.nettandfonline.comtandfonline.comajol.inforsc.org.

Several carbazole derivatives have exhibited significant cytotoxic activity. For example, carbazole derivatives C4 and C5 showed IC50 values below 10 µM against cancer cell lines, with C4 being particularly potent, displaying IC50 values of 2.5 µM against MCF-7 (breast cancer), 5.4 µM against HeLa (cervical cancer), and 4.0 µM against HT-29 (colon cancer) cells ajol.info. Compound 14a demonstrated high inhibitory activity against 7901 (gastric adenocarcinoma) and A875 (human melanoma) cancer cells with IC50 values of 11.8 ± 1.26 and 9.77 ± 8.32 μM, respectively frontiersin.org. Compound 8h was identified as a potent anticancer agent, inducing apoptosis and cell cycle arrest in the G2/M phase in Capan-2 cells rsc.org. A bis-carbazole derivative also showed strong anticancer properties against breast cancer cell lines, impacting cell cytoskeleton dynamics and activating apoptotic pathways mdpi.com.

Table 3: Anticancer Activity of Selected Carbazole Derivatives

| Compound(s) | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference |

| C4 | MCF-7 (breast), HeLa (cervical), HT-29 (colon) | IC50 | 2.5, 5.4, 4.0 | ajol.info |

| C5 | MCF-7 (breast), HeLa (cervical), HT-29 (colon) | IC50 | < 10 | ajol.info |

| 14a | 7901 (gastric), A875 (melanoma) | IC50 | 11.8 ± 1.26, 9.77 ± 8.32 | frontiersin.org |

| 8h | Capan-2 | Not specified | Most potent | rsc.org |

| Bis-carbazole derivative (Compound 1) | Breast cancer cell lines | Anticancer Properties | Not specified | mdpi.com |

The carbazole scaffold stands as a privileged structure in medicinal chemistry, offering a robust framework for developing novel therapeutic agents. Carbazole derivatives have demonstrated a broad spectrum of biological activities, including significant antimicrobial, antioxidant, neuroprotective, anti-inflammatory, and anticancer properties. While direct research on this compound's specific biological activities is limited in the current literature, the established efficacy of other carbazole derivatives, particularly halogenated ones, suggests that this compound may also possess valuable medicinal chemistry potential. Further targeted investigations into its specific activities and mechanisms of action are warranted to fully explore its therapeutic promise.

Future Prospects and Emerging Research Frontiers for 2 Iodo 9h Carbazole

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the development of environmentally benign and economically viable processes. For 2-Iodo-9H-carbazole, a key area of future research will be the development of highly efficient and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents.

Current research in carbazole (B46965) synthesis has demonstrated the potential of innovative methods such as microwave-assisted reactions and the use of magnetically recoverable nanocatalysts. These approaches offer significant advantages over traditional synthetic protocols by drastically reducing reaction times and allowing for the easy separation and recycling of the catalyst. The application of these green methodologies to the synthesis of this compound and its derivatives is a promising avenue for future exploration.

Advanced Functional Materials for Next-Generation Optoelectronics and Energy Devices

Carbazole derivatives are renowned for their excellent optoelectronic properties, including high thermal stability, good hole-transporting capabilities, and tunable electronic structures. researchgate.net These characteristics make them ideal candidates for a wide range of applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. This compound serves as a crucial intermediate for the synthesis of these advanced functional materials.

The presence of the iodine atom in this compound provides a reactive handle for introducing various functional groups onto the carbazole core through cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. acs.orgnih.gov This functionalization allows for the precise tuning of the photophysical and electrochemical properties of the resulting materials. Future research will focus on leveraging this compound to create novel donor-acceptor molecules and polymers with enhanced charge-transfer characteristics, leading to more efficient and stable optoelectronic devices. rsc.org

For instance, the integration of carbazole units with electron-accepting moieties like triarylboranes has led to the development of highly efficient organoboron compounds for OLEDs. rsc.org The strategic use of this compound as a precursor will enable the synthesis of a new generation of these materials with tailored properties for applications in flexible displays, solid-state lighting, and bio-imaging. rsc.org

Rational Design of High-Performance Catalytic Systems

While the direct catalytic application of this compound is a nascent field, its structure suggests significant potential in the rational design of high-performance catalytic systems. The iodine atom can act as a leaving group in various cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex ligands for metal-based catalysts.

Future research is anticipated to explore the use of this compound in the development of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. By attaching these ligating groups to the carbazole backbone via the iodine position, it may be possible to create catalysts with unique steric and electronic properties, leading to enhanced activity and selectivity in a range of organic transformations.

Moreover, the field of organocatalysis could also benefit from this compound. The carbazole nitrogen can be functionalized, and the iodine at the 2-position can be used to introduce other functionalities that could participate in catalytic cycles. The development of carbazole-based organocatalysts derived from this compound for asymmetric synthesis is a particularly exciting and underexplored research frontier. The mild Lewis acidity associated with iodine itself has been harnessed in various organic reactions, suggesting that iodinated carbazoles could play a direct role in catalysis. researchgate.net

Exploration of New Bioactive Scaffolds through Strategic Functionalization

The carbazole scaffold is a prominent feature in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net this compound represents a strategic starting material for the exploration of new bioactive scaffolds through its versatile functionalization.

The C-I bond in this compound is amenable to various synthetic transformations, allowing for the introduction of diverse pharmacophores at a specific position on the carbazole nucleus. This targeted functionalization is crucial for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of carbazole derivatives.

Recent studies have highlighted the anti-inflammatory properties of iodinated 9H-carbazole derivatives isolated from marine Streptomyces species. nih.gov This finding underscores the potential of incorporating iodine into the carbazole framework to enhance biological activity. Future research will likely focus on the synthesis of novel carbazole-based compounds derived from this compound and the evaluation of their efficacy against a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.goveurekaselect.com The development of carbazole-hydrazine-carbothioamide scaffolds from carbazole precursors has already shown promise in creating potent antioxidant, anticancer, and antimicrobial agents. nih.gov

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC to optimize reaction time and minimize byproducts .

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of iodine substituents during synthesis .

Basic: How is the crystal structure of this compound determined, and what are the key structural parameters?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

Crystallization : Grow crystals via slow ethanol evaporation to ensure high-quality diffraction .

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K for high-resolution data .

Refinement : Employ SHELX software for structure solution and refinement, achieving R-factors < 0.05 for reliability .

Q. Structural Highlights :

- Bond Lengths : C–I bond lengths typically range from 2.09–2.12 Å, consistent with aromatic iodination .

- Dihedral Angles : The carbazole ring system remains nearly planar, with dihedral angles between outer rings < 1°, ensuring minimal steric distortion .

Advanced: How do iodine substituents influence the electronic properties of carbazole derivatives, and how can these be analyzed computationally?

Methodological Answer:

Iodine’s heavy atom effect enhances spin-orbit coupling and alters electron density distribution. To analyze:

DFT Calculations : Use Gaussian or similar software with B3LYP/6-31G(d) basis sets to map HOMO-LUMO gaps and charge distribution. Studies show iodine reduces the bandgap by 0.3–0.5 eV compared to non-halogenated analogs .

Spectroscopic Validation : Compare computed UV-Vis spectra with experimental data to confirm iodine’s red-shifting effect on absorption maxima (~20 nm shift) .

Critical Insight :

Iodine’s electron-withdrawing nature increases carbazole’s electron affinity, making it suitable for hole-transport layers in OLEDs .

Advanced: What are the challenges in achieving selective iodination at the 2-position of carbazole, and how can reaction conditions be optimized?

Methodological Answer:

Challenges :

- Regioselectivity : Competing iodination at positions 3, 6, or 9 due to similar electronic environments.

- Steric Hindrance : Bulky substituents at adjacent positions may block access to the 2-site.

Q. Optimization Strategies :

- Directed Metallation : Use Lewis acids (e.g., AlCl₃) to coordinate with carbazole’s nitrogen, directing iodine to the 2-position .

- Temperature Control : Lower temperatures (273–298 K) favor kinetic control, reducing undesired para-substitution .

Case Study :

In 9-hexyl-3-iodo-9H-carbazole synthesis, maintaining stoichiometric excess of ICl (1.5 equiv) ensures complete substitution at the target position .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid water to prevent dispersion .

- Storage : Keep in sealed, light-resistant containers under nitrogen to prevent degradation .

Note : While this compound is not classified as hazardous, its halogenated analogs (e.g., 3-chloro derivatives) require stricter handling protocols .

Advanced: How can electropolymerization techniques be applied to this compound for use in organic electronic devices?

Methodological Answer:

Procedure :

Electrode Preparation : Coat glassy carbon electrodes with a thin film of this compound using drop-casting or electrochemical deposition .

Polymerization : Apply cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ as the electrolyte. Scan between −0.5 V and +1.5 V (vs. Ag/Ag⁺) at 100 mV/s to form conductive polymer layers .

Q. Performance Metrics :

- Capacitance : Iodinated carbazole polymers exhibit 20–30% higher capacitance than non-halogenated analogs due to enhanced π-stacking .

- Stability : Iodine improves oxidative stability, with <5% capacitance loss after 1000 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.